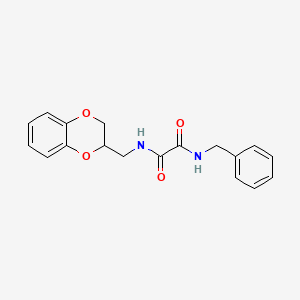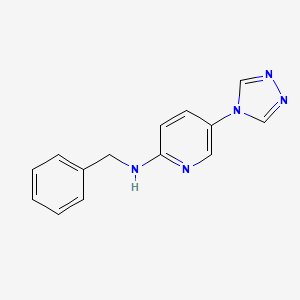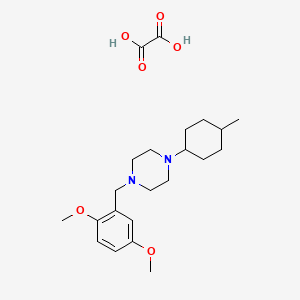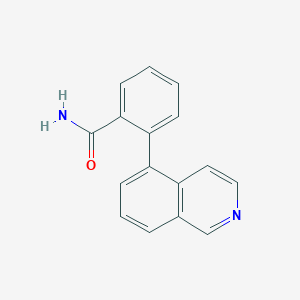![molecular formula C23H18N2O6 B3939139 1-Oxo-1-phenylpropan-2-yl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B3939139.png)
1-Oxo-1-phenylpropan-2-yl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate
Descripción general
Descripción
1-Oxo-1-phenylpropan-2-yl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a phenylpropanone moiety and a nitrophenylcarbamoyl group attached to a benzoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-1-phenylpropan-2-yl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 1-Oxo-1-phenylpropan-2-yl chloride: This intermediate can be synthesized by reacting phenylpropanone with thionyl chloride under reflux conditions.
Formation of 3-{[(3-nitrophenyl)carbonyl]amino}benzoic acid: This intermediate is prepared by reacting 3-nitrobenzoic acid with an appropriate amine derivative under acidic conditions.
Esterification Reaction: The final step involves the esterification of 1-Oxo-1-phenylpropan-2-yl chloride with 3-{[(3-nitrophenyl)carbonyl]amino}benzoic acid in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Oxo-1-phenylpropan-2-yl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Oxo-1-phenylpropan-2-yl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Oxo-1-phenylpropan-2-yl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxo-1-phenylpropan-2-yl 3-{[(4-nitrophenyl)carbonyl]amino}benzoate: Similar structure but with a different position of the nitro group.
1-Oxo-1-phenylpropan-2-yl 3-{[(3-methylphenyl)carbonyl]amino}benzoate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-Oxo-1-phenylpropan-2-yl 3-{[(3-nitrophenyl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenylcarbamoyl group, in particular, may contribute to its potential biological activities and reactivity in chemical synthesis.
Propiedades
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 3-[(3-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6/c1-15(21(26)16-7-3-2-4-8-16)31-23(28)18-10-5-11-19(13-18)24-22(27)17-9-6-12-20(14-17)25(29)30/h2-15H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUMQTNHPNSYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-methylphenoxy)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide](/img/structure/B3939066.png)
![1-[(4-Fluorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid](/img/structure/B3939079.png)

![1-[(4-Ethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine;oxalic acid](/img/structure/B3939088.png)
![6-{[(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-3-hydroxypiperidin-1-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B3939098.png)

![1-(1-benzyl-4-piperidinyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3939116.png)
![methyl 4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate](/img/structure/B3939117.png)
![6-amino-4-[4-(diethylamino)phenyl]-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3939133.png)

![2,4-dichloro-N-{[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B3939145.png)


